N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide
Description
N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide is a fluorinated organic compound known for its unique chemical properties. This compound features a benzamide core with a highly fluorinated side chain, making it of interest in various scientific fields due to its stability and reactivity.
Properties
Molecular Formula |
C18H15F7N2O |
|---|---|
Molecular Weight |
408.3 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-[2-(2-fluorophenyl)ethylamino]propan-2-yl]benzamide |
InChI |
InChI=1S/C18H15F7N2O/c19-14-9-5-4-6-12(14)10-11-26-16(17(20,21)22,18(23,24)25)27-15(28)13-7-2-1-3-8-13/h1-9,26H,10-11H2,(H,27,28) |
InChI Key |
HKEDWRQZSJSSIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide typically involves multiple steps:
Formation of the Fluorinated Intermediate: The initial step involves the preparation of 1,1,1,3,3,3-hexafluoro-2-propanol, which is achieved through the reaction of hexafluoroacetone with a suitable alcohol under acidic conditions.
Amination: The fluorinated intermediate is then reacted with 2-(2-fluorophenyl)ethylamine in the presence of a base such as sodium hydride or potassium carbonate to form the corresponding amine.
Amidation: The final step involves the reaction of the amine with benzoyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent addition) is crucial for maintaining consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzamide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The fluorinated side chain can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex fluorinated molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, fluorinated compounds like this one are often used in the study of enzyme interactions and protein-ligand binding due to their ability to form strong hydrogen bonds and their resistance to metabolic degradation.
Medicine
In medicine, fluorinated benzamides have been investigated for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the production of specialty polymers and materials that require high thermal and chemical stability.
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The fluorinated side chain enhances its binding affinity to specific proteins or enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)benzamide
- N-(1,1,1,3,3,3-Hexafluoro-2-{[2-(2-chlorophenyl)ethyl]amino}propan-2-yl)benzamide
Uniqueness
Compared to similar compounds, N-(1,1,1,3,3,3-hexafluoro-2-{[2-(2-fluorophenyl)ethyl]amino}propan-2-yl)benzamide is unique due to the presence of both fluorinated and aromatic groups, which confer enhanced stability and reactivity. The specific arrangement of these groups allows for unique interactions with biological targets, making it a valuable compound in both research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
